molecular formula C12H10BrNO2 B3139083 Ethyl 4-bromoquinoline-2-carboxylate CAS No. 476471-37-1

Ethyl 4-bromoquinoline-2-carboxylate

Cat. No.: B3139083
CAS No.: 476471-37-1
M. Wt: 280.12 g/mol
InChI Key: YFDSZKJAZGSEOD-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities.

Preparation Methods

The synthesis of ethyl 4-bromoquinoline-2-carboxylate can be achieved through various methods. One common synthetic route involves the bromination of ethyl quinoline-2-carboxylate. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the quinoline ring .

Another method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, the reaction of 2-aminobenzyl bromide with ethyl acetoacetate in the presence of a base can yield this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline ring system is known to interfere with DNA synthesis and function, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Ethyl 4-bromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-bromoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines, supported by relevant data tables and case studies.

This compound is synthesized through various methods, often involving the bromination of quinoline derivatives followed by esterification. The molecular formula for this compound is C10H8BrNO2C_{10}H_{8}BrNO_{2} with a molecular weight of approximately 252.06 g/mol. The compound features a quinoline ring structure, which is known for its biological activity.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of bacteria and fungi. Recent studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various pathogens.

Pathogen Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus250.5
Escherichia coli221.0
Klebsiella pneumoniae230.75

The compound has demonstrated moderate to high activity, with minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1051\times 10^{-5} mg/mL against several bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 and KB-V1, with IC50 values around 20 nM . The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Case Study 1: Antiviral Activity

A recent investigation into quinoline analogues highlighted the antiviral properties of this compound against enterovirus D68 (EV-D68). Compound testing revealed that it effectively inhibited viral replication in Rhabdomyosarcoma cell lines with a selectivity index indicating favorable safety profiles .

Case Study 2: Antimalarial Properties

Another study examined the antimalarial potential of quinoline derivatives, including this compound. The compound demonstrated significant activity against Plasmodium falciparum, comparable to traditional antimalarial drugs like chloroquine . The mechanism was linked to its ability to interact with hematin, a critical component in the malaria parasite's lifecycle.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Quinoline derivatives are known inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and mitochondrial dysfunction .
  • Antiviral Mechanisms : Inhibition of viral replication through direct interaction with viral proteins has been observed .

Properties

IUPAC Name

ethyl 4-bromoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSZKJAZGSEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxyquinoline-2-carboxylate (10.0 g, 46.0 mmol) and phosphorus oxybromide (13.2 g, 46.0 mmol) in 100 mL of toluene and 10.0 mL acetonitrile was heated at 75° C. for 1.5 h. The reaction mixture was cooled to room temperature, quenched slowly with water, and extracted with ethyl acetate. The organic fraction was washed with brine, dried over sodium sulfate, filtered, and concentrated. The resultant residue was subjected to silica gel chromatography eluting with 0-50% ethyl acetate in hexanes to afford ethyl 4-bromoquinoline-2-carboxylate that gave a mass ion (ES+) of 280.1 (79Br) for M+H+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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